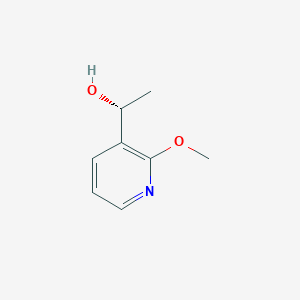

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol

Description

(1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol characterized by a 2-methoxypyridine moiety attached to a stereogenic carbon center. The 2-methoxypyridin-3-yl group introduces unique electronic and steric properties due to the electron-donating methoxy substituent and the nitrogen atom in the pyridine ring, which can influence solubility, hydrogen bonding, and reactivity. Its (1R) stereochemistry is critical for enantioselective interactions in biological systems or catalytic processes.

Properties

IUPAC Name |

(1R)-1-(2-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIFVHCCBIVTPB-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The methoxy group or the ethan-1-ol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and properties of (1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol and related compounds:

Key Observations:

Aromatic vs. Heteroaromatic Moieties :

- The pyridine ring in the target compound introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity compared to purely phenyl-based analogs like (1R)-1-(3-Chlorophenyl)ethan-1-ol . This may improve aqueous solubility and target binding in biological systems.

- Methoxy positioning (2-methoxy vs. 4-methoxy in ) affects steric hindrance and electronic distribution. The 2-methoxy group on pyridine creates a meta-directing effect, influencing reactivity in further substitutions.

Trifluoromethyl-containing analogs (e.g., Arran’s (1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol ) exhibit increased lipophilicity and metabolic stability compared to the non-fluorinated target compound.

Stereochemical Considerations :

- Enantiopure synthesis (e.g., 52–98% yields for racemic alcohols in vs. chiral resolution in ) highlights the industrial relevance of stereoselective methods for the target compound.

Insights:

- The target compound’s synthesis likely parallels methods for racemic alcohols in , but enantioselective approaches (e.g., enzymatic resolution or chiral catalysts) would be necessary to achieve the (1R) configuration.

- Yields for structurally complex analogs (e.g., azetidine derivatives ) are lower due to multi-step purifications, whereas simpler reductions (e.g., ) achieve >80% efficiency.

Biological Activity

(1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol, a compound with notable structural characteristics, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a pyridine ring, which is known to influence its biological activity. The molecular formula is and it has a relatively low molecular weight, allowing for better permeability in biological systems.

The biological activity of (1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to neurotransmitters suggests that it may interact with central nervous system receptors, potentially influencing neurotransmitter levels and exhibiting neuroprotective properties.

Anti-inflammatory Activity

Recent studies have demonstrated that (1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol exhibits significant anti-inflammatory properties. In vitro assays revealed that the compound effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 cells. This inhibition is likely due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses broad-spectrum antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

In Vitro Studies

A study conducted on RAW 264.7 cells demonstrated that treatment with (1R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol resulted in a dose-dependent reduction in inflammatory markers. Specifically, at concentrations of 10 µM and higher, there was a significant decrease in the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

In Vivo Studies

In vivo experiments using zebrafish larvae showed that the compound significantly inhibited LPS-induced inflammation. The results indicated a reduction in total cell infiltration and inflammatory responses, suggesting its potential as a therapeutic agent in inflammatory diseases .

Data Tables

| Biological Activity | Concentration | Effect |

|---|---|---|

| Anti-inflammatory | 10 µM | Inhibition of NO production |

| Suppression of iNOS and COX-2 | ||

| Antimicrobial | Varies | Broad-spectrum antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.